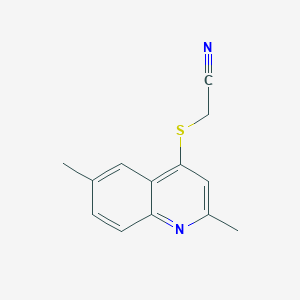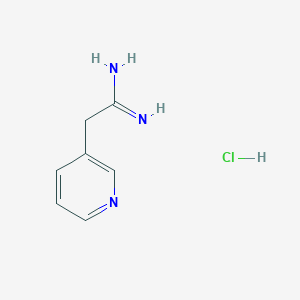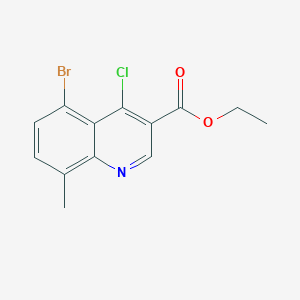
3-メチルインドリン塩酸塩
説明
3-Methylindoline hydrochloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylindoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性アルカロイドの合成
3-メチルインドリン塩酸塩は、様々なアルカロイドに多く見られるインドール誘導体の合成における重要な前駆体です 。これらの化合物は、天然物や薬物中に存在することから重要であり、細胞生物学において重要な役割を果たしています。
癌治療研究
3-メチルインドリン塩酸塩から合成されたインドール誘導体は、癌細胞の治療に有効な生物活性化合物として有望視されています 。癌細胞の増殖を標的化し阻害する能力により、腫瘍学研究において価値のあるものとなっています。
抗菌作用
インドール誘導体の抗菌作用は、感染症に対する新しい治療法の開発に活用されています。 3-メチルインドリン塩酸塩は、様々な微生物と闘うことができる化合物の出発点となります .
疾患の治療
研究によると、3-メチルインドリン塩酸塩由来のインドール誘導体は、神経疾患を含むヒトの体における様々な種類の疾患の治療に使用することができます .
グリーンケミストリー
この化合物は、グリーン合成法に利用され、有害な溶媒を避け、リサイクル可能な触媒を用いています。 このアプローチは、化学プロセスにおける持続可能性を目指したグリーンケミストリーの原則に沿っています .
医薬品開発
3-メチルインドリン塩酸塩は、新薬の開発に役立っています。 その誘導体は、複数の受容体に高親和性で結合し、新規治療薬の開発を助けます .
作用機序
Target of Action
Indole derivatives, which include 3-methylindoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 3-Methylindoline hydrochloride may interact with various biological targets, potentially influencing a range of cellular processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that 3-methylindoline hydrochloride could have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-Methylindoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . Specifically, 3-Methylindoline hydrochloride can be metabolized by cytochrome P450 2F1, leading to the formation of reactive metabolites that can induce cytotoxicity . These interactions highlight the compound’s significance in studying enzyme-substrate relationships and its potential impact on metabolic processes.
Cellular Effects
The effects of 3-Methylindoline hydrochloride on various cell types and cellular processes have been extensively studied. In human bronchial epithelial cells, the compound has been shown to induce cytotoxicity through the generation of reactive metabolites . This cytotoxicity is mediated by the depletion of glutathione, a critical antioxidant in cells, leading to increased oxidative stress and cell death . Additionally, 3-Methylindoline hydrochloride has been found to induce apoptosis, a programmed cell death process, in these cells . These findings suggest that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Methylindoline hydrochloride involves its interaction with cytochrome P450 enzymes, particularly cytochrome P450 2F1 . Upon metabolism by these enzymes, the compound is converted into reactive metabolites, such as 3-methyleneindolenine . These metabolites can bind to cellular macromolecules, leading to the formation of adducts and subsequent cellular damage . The induction of apoptosis by 3-Methylindoline hydrochloride is also mediated by these reactive metabolites, which can trigger cell death pathways through the activation of caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylindoline hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the cytotoxic effects of 3-Methylindoline hydrochloride can be ameliorated by pretreatment with inhibitors of cytochrome P450 enzymes, such as 1-aminobenzotriazole . This suggests that the temporal effects of the compound are closely linked to its metabolic activation and the generation of reactive metabolites.
Dosage Effects in Animal Models
The effects of 3-Methylindoline hydrochloride vary with different dosages in animal models. At low concentrations, the compound can induce apoptosis in bronchial epithelial cells, while higher concentrations lead to increased cytotoxicity and cell death . In animal models, the compound has been shown to exhibit species-specific toxicity, with goats and cattle being more susceptible to its effects compared to rodents and rabbits . These findings highlight the importance of dosage considerations in studying the compound’s effects and potential therapeutic applications.
Metabolic Pathways
3-Methylindoline hydrochloride is involved in metabolic pathways mediated by cytochrome P450 enzymes . The compound is metabolized to form reactive intermediates, such as 3-methyleneindolenine, which can further interact with cellular macromolecules . These interactions can lead to the formation of adducts and subsequent cellular damage . The involvement of cytochrome P450 enzymes in the metabolism of 3-Methylindoline hydrochloride underscores its significance in studying metabolic processes and enzyme-substrate interactions.
Transport and Distribution
The transport and distribution of 3-Methylindoline hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 3-Methylindoline hydrochloride can accumulate in specific cellular compartments, where it exerts its biochemical effects . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound in studying its cellular effects.
Subcellular Localization
The subcellular localization of 3-Methylindoline hydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can influence the localization of 3-Methylindoline hydrochloride to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCMTXXRDGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-62-6 | |
| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)







